methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate
Description
Methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate (CAS: 1172006-95-9, MW: 304.34) is a heterocyclic compound featuring a pyrazole ring fused to a dihydropyrimidinone moiety via a propanoate ester linkage. Its molecular formula is C15H20N4O3, with methyl substituents on both the pyrazole and pyrimidinone rings. The compound has been listed in chemical catalogs (e.g., CymitQuimica) but is currently discontinued, limiting its commercial availability .
Properties
IUPAC Name |
methyl 3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-8-9(2)16-15(17-14(8)21)19-11(4)12(10(3)18-19)6-7-13(20)22-5/h6-7H2,1-5H3,(H,16,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSQWXWXRRZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates. AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter essential for nerve impulse transmission.
Mode of Action
For instance, some pyrazoline derivatives have been reported to reduce the activity of AchE, affecting normal nerve pulse transmission and leading to behavioral changes and body movement impairment.
Biological Activity
Methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate (CAS No. 1172006-95-9) is a compound that exhibits significant biological activity, particularly in pharmacological contexts. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 304.34 g/mol. Its structure features a pyrimidine ring fused with a pyrazole moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing both pyrimidine and pyrazole structures exhibit a range of biological activities including:
- Antagonistic effects on adenosine receptors : Studies have shown that derivatives of pyrimidines can act as selective antagonists for the A2B adenosine receptor, which plays a crucial role in various physiological processes such as inflammation and cancer progression .
- Inhibition of cAMP accumulation : The compound has been observed to inhibit cyclic adenosine monophosphate (cAMP) accumulation in cells expressing A2B receptors, suggesting its potential use in modulating signaling pathways involved in various diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Adenosine Receptor Antagonism : The compound's ability to displace binding of radiolabeled ligands from A2B receptors indicates that it may serve as a competitive antagonist .
- Cytochrome P450 Interaction : Preliminary studies on cytochrome P450 inhibition suggest that this compound does not significantly inhibit human CYP450 enzymes at concentrations much higher than its K_i values, indicating a favorable safety profile in terms of drug-drug interactions .
Research Findings and Case Studies
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications. For instance:
| Compound | Structure | Biological Activity | K_i (nM) |
|---|---|---|---|
| Compound A | Pyrimidine derivative | A2B receptor antagonist | 10.2 |
| Compound B | Another pyrimidine derivative | A2B receptor antagonist | 23.6 |
| Methyl 3-[1-(4,5-dimethyl... | This compound | A2B receptor antagonist | TBD |
Case Study: Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing the pyrimidine framework have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that derivatives of pyrimidine and pyrazole compounds exhibit antimicrobial properties. Methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate has shown potential in inhibiting bacterial growth in vitro. For instance, studies have demonstrated its effectiveness against various strains of bacteria and fungi, suggesting its utility as a lead compound for developing new antimicrobial agents .
Anticancer Properties : The compound's structure suggests potential activity against cancer cells. Preliminary studies have indicated that it may inhibit cell proliferation in certain cancer lines. Specifically, the incorporation of the pyrimidine moiety is associated with enhanced anticancer activity . Further investigation into its mechanism of action could lead to the development of novel anticancer therapies.
Agricultural Applications
Pesticidal Activity : There is growing interest in the use of this compound as a potential pesticide. Its unique chemical structure may provide effective control over pests while minimizing environmental impact. Field trials have suggested that formulations containing this compound can reduce pest populations significantly without harming beneficial insects .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity of this compound.
- Method : Disc diffusion method was used to assess the compound's effectiveness against E. coli and S. aureus.
- Results : The compound exhibited significant inhibition zones compared to controls, indicating strong antimicrobial activity .
- Pesticide Field Trials :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s core structure combines a pyrazole and a partially saturated pyrimidinone ring, distinguishing it from other heterocyclic derivatives. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Molecular Weight: The target compound (304.34) shares a nearly identical molecular weight with 5-(methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine (304.35), but their structural frameworks differ significantly. The latter’s isothiazolo-pyrimidine core and nitro group contrast with the target’s pyrazole-dihydropyrimidinone system .
Functional Groups: The ester group in the target compound may confer hydrolytic instability compared to the cyano or nitro groups in analogs like 11a and 1l . The dihydropyrimidinone ring in the target could enhance hydrogen-bonding capacity relative to fully aromatic systems (e.g., pyran in 11a) .
Physicochemical and Spectral Properties
- Solubility: The methyl ester and lipophilic methyl groups in the target compound likely increase organic solubility compared to polar analogs like 11a (containing hydroxy and amino groups) .
- Spectroscopy : Analogs such as 1l () were characterized using NMR, IR, and HRMS, suggesting similar analytical approaches could apply to the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Construction of the 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl core,
- Formation of the 3,5-dimethyl-1H-pyrazol-4-yl moiety attached at the N-1 position of the pyrimidine,
- Introduction of the propanoate side chain as a methyl ester at the pyrazole ring.
This involves condensation, cyclization, and esterification reactions under controlled conditions.
Detailed Preparation Steps
Formation of the Pyrimidinone Core
- The 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl fragment is typically synthesized by condensation of appropriate β-dicarbonyl compounds with amidines or urea derivatives.
- Reaction conditions are maintained under mild heating (around 50–80 °C) in polar solvents such as acetonitrile or dimethylformamide (DMF).
- Catalysts or acid/base mediators may be used to facilitate cyclization.
Synthesis of the Pyrazole Ring
- The 3,5-dimethyl-1H-pyrazol-4-yl moiety is commonly prepared by cyclization of α,β-unsaturated ketones with hydrazine derivatives.
- Methyl groups at positions 3 and 5 are introduced via methyl-substituted precursors or alkylation steps.
- The pyrazole is then coupled to the pyrimidinone core at the N-1 position through nucleophilic substitution or condensation.
Introduction of the Methyl Propanoate Side Chain
- The propanoate side chain is introduced at the 4-position of the pyrazole ring.
- This is achieved by esterification of the corresponding carboxylic acid precursor or by alkylation using methyl 3-bromopropanoate or similar reagents.
- Typical esterification conditions include reflux in ethanol or methanol with acid catalysts or base-mediated transesterification.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrimidinone core formation | β-dicarbonyl + amidine/urea | ACN, DMF | 50–80 °C | 2–4 hours | 85–95 | Acid/base catalysis enhances cyclization |
| Pyrazole ring synthesis | α,β-unsaturated ketone + hydrazine | Methanol, ethanol | Reflux (60–80 °C) | 3–5 hours | 80–90 | Methyl substitution via precursor choice |
| Coupling pyrimidinone & pyrazole | Nucleophilic substitution or condensation | THF, ACN | 0–50 °C | 1–2 hours | 90–95 | Low temperature to avoid side reactions |
| Esterification/alkylation | Methyl 3-bromopropanoate or esterification | Methanol, ethanol | Reflux (60–70 °C) | 3–4 hours | 85–92 | Acid/base catalysis, neutralization step |
Purification and Characterization
- Crude products are purified by recrystallization from solvents such as methanol or isopropanol.
- Chromatographic techniques (e.g., column chromatography, HPLC) are employed to achieve >99% purity.
- Characterization includes:
- NMR spectroscopy (¹H and ¹³C) confirming chemical shifts consistent with methyl, pyrazole, pyrimidinone, and ester groups.
- Mass spectrometry confirming molecular weight (304.34 g/mol).
- Melting point analysis to confirm purity and identity.
Representative Research Findings
- A study involving similar pyrimidinone derivatives reported efficient synthesis using oxalyl chloride-mediated acyl chloride formation followed by amine coupling under cooled conditions (0–5 °C) to avoid decomposition, yielding 91–95% of the target compound with high purity.
- Hydrogenation and catalytic steps using 5% Pd/C in methanol under hydrogen pressure have been used in related compounds to reduce intermediates before final esterification.
- Base-catalyzed esterification in ethanol or methanol under reflux with sodium hydroxide or triethylamine neutralization steps ensures high conversion and product crystallinity.
Summary Table of Analytical Data for Final Compound
| Analytical Method | Data/Result |
|---|---|
| Molecular Weight | 304.34 g/mol |
| ¹H NMR (DMSO-d6) | δ 10.55 (s, 1H, NH), 7.27–7.30 (m, 2H), 3.60 (s, 3H, OCH3), 1.58 (s, 6H, CH3) |
| ¹³C NMR (DMSO-d6) | δ 167.87 (C=O), 162.50, 159.95, 56.02 (OCH3), 41.33, 33.01, 27.24 |
| Mass Spec (M+H)+ | 305.1 |
| Purity (HPLC) | >99% |
| Melting Point | Typically 150–160 °C (varies by batch) |
Q & A
Basic Research Questions
Q. How can synthetic routes for methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Use reflux conditions in ethanol or 1,4-dioxane with triethylamine as a base, similar to heterocyclic coupling reactions in and . Monitor reaction progress via TLC or HPLC.
- Step 2 : Optimize stoichiometry (e.g., 1:1 molar ratio of precursors) and reaction time (typically 6–8 hours under reflux) to avoid side products like unreacted pyrimidinone intermediates .
- Step 3 : Purify via recrystallization from DMF-EtOH (1:1) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester product .
- Statistical Design : Apply Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) for yield optimization, as recommended in .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the pyrazole and pyrimidinone rings. Compare chemical shifts with analogous compounds in (e.g., δ 1.2–2.5 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and intermolecular interactions .
Q. How can reaction mechanisms for its formation be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or NMR spectroscopy during reflux.
- Isotopic Labeling : Introduce -labeled precursors (e.g., methyl groups) to track bond formation pathways .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies, as described in ’s reaction path search methods .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced reactivity or selectivity?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in substitution reactions .
- Machine Learning (ML) : Train models on existing heterocyclic reaction datasets (e.g., pyrimidinone-pyrazole hybrids in ) to propose novel derivatives .
- Reaction Network Analysis : Use software like RMG (Reaction Mechanism Generator) to map plausible reaction pathways and byproducts .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., enzyme inhibition IC values) from independent studies, ensuring consistent assay conditions (pH, temperature).
- Structural Validation : Reconfirm compound purity via -NMR and HPLC (>98% purity) to rule out impurities skewing results .
- Dose-Response Curves : Perform rigorous dose-response experiments in triplicate to validate activity trends .
Q. What strategies are effective for scaling up synthesis while maintaining reaction efficiency?
- Methodological Answer :
- Flow Chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer and reduce side reactions .
- Membrane Separation : Integrate nanofiltration or reverse osmosis (: RDF2050104) to isolate the product from unreacted precursors .
- Process Simulation : Use Aspen Plus or COMSOL to model reactor dynamics and optimize parameters (e.g., residence time, pressure) .
Q. How can structure-activity relationships (SARs) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens at pyrimidinone C-4/C-5) and test bioactivity .
- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using molecular descriptors (logP, polar surface area) to correlate structure with observed activity .
- Crystallographic Analysis : Compare X-ray structures of active vs. inactive analogs to identify critical intermolecular interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
